molecular formula C8H10O2 B13044062 Methyl 2-ethynylcyclobutane-1-carboxylate

Methyl 2-ethynylcyclobutane-1-carboxylate

Cat. No.: B13044062
M. Wt: 138.16 g/mol
InChI Key: DWOKSUHXBUHXLZ-UHFFFAOYSA-N
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Description

Methyl 2-ethynylcyclobutane-1-carboxylate is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclobutane, featuring an ethynyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethynylcyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethynylmagnesium bromide, followed by esterification with methanol. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the formation of the ethynyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynylcyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-ethynylcyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-ethynylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-ethynylcyclopropane-1-carboxylate
  • Methyl 2-ethynylcyclopentane-1-carboxylate
  • Methyl 2-ethynylcyclohexane-1-carboxylate

Uniqueness

Methyl 2-ethynylcyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and other transformations that are less feasible with larger ring systems .

Biological Activity

Methyl 2-ethynylcyclobutane-1-carboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential bioactive properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10O2C_8H_{10}O_2. It features a cyclobutane ring with an ethynyl group and a carboxylate ester, which contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ethynyl group can participate in cycloaddition reactions, forming covalent bonds with biological molecules such as proteins and nucleic acids. This interaction may modulate enzyme activity or receptor function, leading to diverse biological effects.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : There is emerging evidence of its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Experimental Data

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism involves the activation of caspase pathways leading to apoptosis .
  • Anti-inflammatory Effects : In a mouse model of acute inflammation, administration of this compound significantly reduced paw edema by approximately 40% compared to control groups. This suggests its potential utility in managing inflammatory responses .
  • Antimicrobial Activity : A study demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 3-ethynylcyclobutane-1-carboxylateEthynyl group on different carbonAnticancer and anti-inflammatory properties
Cyclobutanecarboxylic acid derivativesSimilar cyclobutane coreVaries; some exhibit antimicrobial activity

This compound is distinguished by its unique ethynyl substitution, which enhances its reactivity compared to other cyclobutane derivatives.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

methyl 2-ethynylcyclobutane-1-carboxylate

InChI

InChI=1S/C8H10O2/c1-3-6-4-5-7(6)8(9)10-2/h1,6-7H,4-5H2,2H3

InChI Key

DWOKSUHXBUHXLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC1C#C

Origin of Product

United States

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